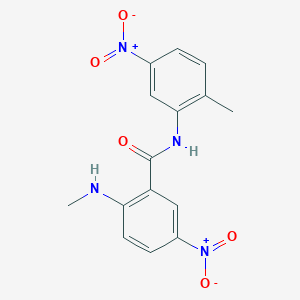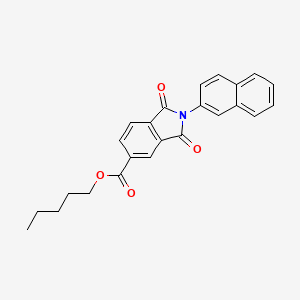
2-(methylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide is an organic compound with a complex structure characterized by multiple nitro groups and a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide typically involves multi-step organic reactions. One common approach is the nitration of a benzamide precursor, followed by methylation and amination steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(methylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated benzamides.
Aplicaciones Científicas De Investigación
2-(methylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(methylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups may participate in redox reactions, altering the activity of target proteins. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-5-nitrophenyl isocyanate
- (2-methyl-5-nitrophenyl)methanamine
- Methyl-2-[(2-nitrophenyl) amino]-3-thiophenecarbonitrile
Uniqueness
2-(methylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability or selectivity in certain applications, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C15H14N4O5 |
|---|---|
Peso molecular |
330.30 g/mol |
Nombre IUPAC |
2-(methylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C15H14N4O5/c1-9-3-4-11(19(23)24)8-14(9)17-15(20)12-7-10(18(21)22)5-6-13(12)16-2/h3-8,16H,1-2H3,(H,17,20) |
Clave InChI |
RMJWAQYQWHUADQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12488943.png)
![5-(3-bromophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12488950.png)

![2-methoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12488965.png)
![(4-bromophenyl)[(2R,3S,4S)-4-[(2,4-dichlorophenyl)amino]-2-ethyl-3-methyl-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B12488969.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B12488972.png)

![1-(3,4-dimethylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12488978.png)
![4-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12488993.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dibromo-2H-chromen-2-ylidene]biphenyl-4-amine](/img/structure/B12488997.png)
![3-(4-methylphenyl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12489003.png)
![Propan-2-yl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B12489013.png)
![4-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12489018.png)
![4-(5-chloro-2-hydroxyphenyl)-3-hydroxy-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12489027.png)
